5-(2-Aminophenyl)furan-2-carboxylic acid
Overview
Description
“5-(2-Aminophenyl)furan-2-carboxylic acid” is an organic compound that is related to 2,5-Furandicarboxylic acid (FDCA) and 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) . FDCA is a compound consisting of two carboxylic acid groups attached to a central furan ring . AMFCA is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .
Scientific Research Applications
Antimycobacterial Agents :
- 5-Phenyl-furan-2-carboxylic acids, a class to which the compound belongs, have been identified as promising antimycobacterial agents, particularly targeting iron acquisition in mycobacterial species. This was observed in studies of fluorinated ester derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid, suggesting similar potentials for related compounds (Mori et al., 2022).
Biobased Building Blocks :
- Furan carboxylic acids, including derivatives similar to 5-(2-Aminophenyl)furan-2-carboxylic acid, are recognized as promising biobased building blocks in pharmaceutical and polymer industries. Their controlled synthesis through enzyme cascades and whole-cell biocatalysts has been studied, demonstrating efficient conversion processes and high product yields (Jia et al., 2019; Wen et al., 2020; Zhang et al., 2020).
Antitubercular Drug Research :
- The compound's class has been explored for its potential in antitubercular drug research, particularly in the context of iron acquisition mechanisms in mycobacteria (Mori et al., 2022).
Bioactivities from Plant Sources :
- Furan-2-carboxylic acids isolated from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, suggesting the potential biomedical applications of these compounds (Wu et al., 2018).
Chemical Synthesis and Reactions :
- Various synthesis methods and reactions involving furan carboxylic acids, including esterification, bromination, and other chemical transformations, have been studied, contributing to the understanding of their chemical properties and potential applications in different synthetic pathways (Chadwick et al., 1973; Subrahmanya & Holla, 2003; Padwa et al., 1997).
Antibacterial and Antioxidant Activities :
- Some furan derivatives, including those structurally similar to 5-(2-Aminophenyl)furan-2-carboxylic acid, have shown potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity, highlighting their potential in medicinal chemistry (Ma et al., 2016).
Catalytic Reduction Systems :
- Studies on the catalytic reduction systems of furancarboxylic acids, like 2-furancarboxylic acid, without reducing the carboxyl groups, offer insights into their potential applications in biomass conversions to produce important chemicals like adipic acid and tetrahydrofuran derivatives (Nakagawa et al., 2021).
properties
IUPAC Name |
5-(2-aminophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCVWNDCDTTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495168 | |
Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminophenyl)furan-2-carboxylic acid | |
CAS RN |
65172-75-0 | |
Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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